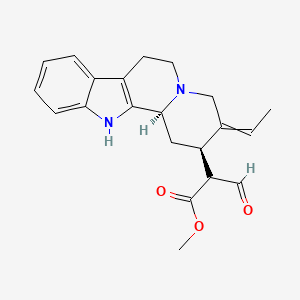
Corynan-16-carboxylic acid, 16,17,19,20-tetradehydro-17-hydroxy-, methyl ester, (16E,19E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geissoschizine is an indole alkaloid found in various plant species, particularly in the Uncaria genus. It is known for its complex structure and significant biological activities. This compound has been studied for its potential therapeutic effects, particularly in traditional medicine systems such as Kampo medicine in Japan.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Geissoschizine can be synthesized through various methods. One notable approach involves the bioinspired oxidative cyclization of geissoschizine to form complex alkaloids. This method utilizes modified oxidative conditions to induce the formation of specific bonds within the geissoschizine structure . Another method involves the Claisen rearrangement, which has been used to prepare stereoisomers of geissoschizine .
Industrial Production Methods
Industrial production of geissoschizine typically involves the extraction from natural sources, such as the Uncaria plant. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form. Advances in biotechnological methods have also enabled the production of geissoschizine through microbial fermentation and plant cell cultures .
Análisis De Reacciones Químicas
Types of Reactions
Geissoschizine undergoes various chemical reactions, including:
Oxidation: Geissoschizine can be oxidized to form different derivatives, such as geissoschizine methyl ether.
Reduction: Reduction reactions can modify the functional groups within the geissoschizine molecule.
Substitution: Substitution reactions can introduce new functional groups into the geissoschizine structure.
Common Reagents and Conditions
Common reagents used in the reactions involving geissoschizine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from the reactions of geissoschizine include various alkaloid derivatives, such as geissoschizine methyl ether and other monoterpenoid indole alkaloids .
Aplicaciones Científicas De Investigación
Chemistry: Geissoschizine serves as a precursor for the synthesis of complex alkaloids and other bioactive compounds.
Biology: It has been used to study the biosynthesis of indole alkaloids and their metabolic pathways.
Industry: The compound is used in the development of pharmaceuticals and other therapeutic agents.
Mecanismo De Acción
Geissoschizine exerts its effects through various molecular targets and pathways. It has been shown to inhibit multiple neuronal channels, including voltage-gated sodium, calcium, and potassium channels, as well as ligand-gated nicotinic acetylcholine receptors . This inhibition leads to the suppression of neuronal excitability, which is beneficial in treating conditions like epilepsy.
Comparación Con Compuestos Similares
Geissoschizine is unique among indole alkaloids due to its specific structure and biological activities. Similar compounds include:
- Isocorynoxeine
- Isorhynchophylline
- Hirsuteine
- Hirsutine
- Rhynchophylline
- Corynoxeine
These compounds share structural similarities with geissoschizine but differ in their specific biological activities and therapeutic potentials .
Geissoschizine stands out due to its higher blood-brain barrier permeability and its significant psychotropic effects, making it a valuable compound in neurological research and therapy .
Propiedades
Número CAS |
439-66-7 |
|---|---|
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
methyl 2-[(2R,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-oxopropanoate |
InChI |
InChI=1S/C21H24N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,12,16-17,19,22H,8-11H2,1-2H3/t16-,17?,19-/m0/s1 |
Clave InChI |
AUOFTPXWUVYOOQ-VBIIVCKISA-N |
SMILES isomérico |
CC=C1CN2CCC3=C([C@@H]2C[C@@H]1C(C=O)C(=O)OC)NC4=CC=CC=C34 |
SMILES canónico |
CC=C1CN2CCC3=C(C2CC1C(C=O)C(=O)OC)NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12435904.png)
![(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine](/img/structure/B12435909.png)
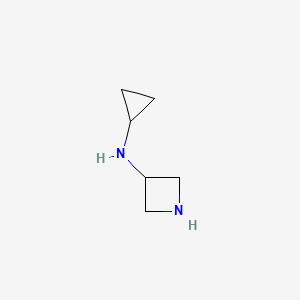
![2-[(5-Bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B12435911.png)

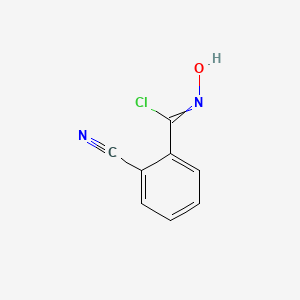
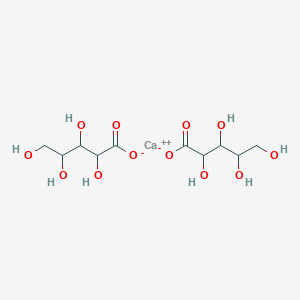
![8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione](/img/structure/B12435932.png)

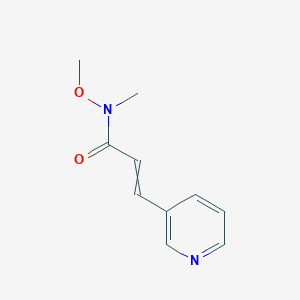
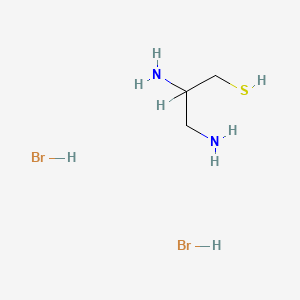
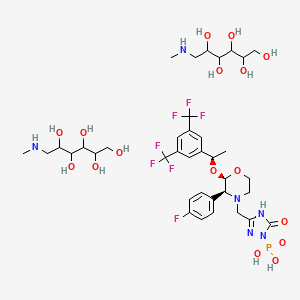
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12435969.png)
![1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12435978.png)
